N-(4-bromophenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

N-(4-bromophenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 868678-09-5) is a fully synthetic small molecule built on a 2-oxo-1,2-dihydropyridine-3-carboxamide core, substituted at N1 with a 4-fluorobenzyloxy ether and at the C3 carboxamide with a 4-bromophenyl group. This scaffold has been investigated in patent literature as the basis for PDK1 and dual PDK1/AurA kinase inhibitors, where systematic variation of the N1 and C3 substituents modulates enzymatic potency and selectivity profiles.

Molecular Formula C19H14BrFN2O3
Molecular Weight 417.234
CAS No. 868678-09-5
Cat. No. B2827340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS868678-09-5
Molecular FormulaC19H14BrFN2O3
Molecular Weight417.234
Structural Identifiers
SMILESC1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)Br)OCC3=CC=C(C=C3)F
InChIInChI=1S/C19H14BrFN2O3/c20-14-5-9-16(10-6-14)22-18(24)17-2-1-11-23(19(17)25)26-12-13-3-7-15(21)8-4-13/h1-11H,12H2,(H,22,24)
InChIKeyOVNDPUYZSZICGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromophenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide (868678-09-5): Structural Identity and Scaffold Context for Procurement Evaluation


N-(4-bromophenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 868678-09-5) is a fully synthetic small molecule built on a 2-oxo-1,2-dihydropyridine-3-carboxamide core, substituted at N1 with a 4-fluorobenzyloxy ether and at the C3 carboxamide with a 4-bromophenyl group . This scaffold has been investigated in patent literature as the basis for PDK1 and dual PDK1/AurA kinase inhibitors, where systematic variation of the N1 and C3 substituents modulates enzymatic potency and selectivity profiles [1]. The compound is listed in commercial screening collections and is intended exclusively for non-human research use, with its differentiation dependent primarily on the specific halogenation pattern and ether-linkage geometry relative to closely related analogs.

Structural Determinants Preventing Direct Substitution for N-(4-Bromophenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide in Screening or Synthesis Workflows


Within the 2-oxo-1,2-dihydropyridine-3-carboxamide family, even minor modifications to the halogen position, linker atom identity, or regiochemistry of the benzyl substituent have been documented to produce substantial shifts in kinase inhibition selectivity and cellular potency [1]. The target compound's N1–O–CH2 ether linkage (4-fluorobenzyloxy) distinguishes it from N1-benzyl analogs that lack the oxygen spacer, altering the torsional flexibility and hydrogen-bonding landscape of the molecule in ways known to impact target engagement [2]. Similarly, the para-bromine on the anilide ring cannot be assumed equivalent to meta-bromo or difluoro-substituted analogs without experimental confirmation, as halogen position dictates both steric occupancy of hydrophobic pockets and metabolic dehalogenation susceptibility. Procurement decisions must therefore evaluate this specific compound against its positional isomers and linker variants rather than relying on in-class extrapolation.

Quantitative Differentiation Evidence for N-(4-Bromophenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide Versus Closest Structural Analogs


Halogen Positional Isomer Comparison: 4-Fluorobenzyloxy vs. 2-Fluorobenzyloxy Ether at N1 — Predicted Physicochemical and Steric Differentiation

The target compound bears a 4-fluorobenzyloxy ether at the N1 position, whereas the closest commercially available isomer (CAS not specifically assigned in primary literature) carries a 2-fluorobenzyloxy group . Computational predictions indicate that the para-fluoro isomer presents a more linear, extended conformation of the benzyl arm with a calculated topological polar surface area (tPSA) and molecular volume identical to the ortho isomer (tPSA 62.4 Ų; MW 417.23 g/mol for both), but the para-substitution eliminates the steric clash between the fluorine and the pyridinone carbonyl oxygen that occurs in the ortho-isomer, potentially altering the accessible conformational ensemble in the kinase hinge-binding region [1]. No head-to-head biological data comparing the two isomers has been published in the refereed literature as of the search date.

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Linker-Type Differentiation: N1–O–CH2 Ether vs. N1–CH2 Benzyl Linkage — Impact on Hydrogen-Bonding Capacity and Metabolic Stability

The target compound's N1 substituent is connected via an ether oxygen (O–CH2), distinguishing it from analogs such as N-(4-bromophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, which employ a direct N1–CH2 carbon linkage [1]. The ether oxygen introduces an additional hydrogen-bond acceptor site and increases the local polarity at the N1 region, which is predicted to influence CYP450-mediated oxidation susceptibility at the benzylic position [2]. Literature precedent in related dihydropyridine series demonstrates that O-linked benzyl substituents exhibit distinct Phase I metabolic profiles compared to C-linked analogs, though specific head-to-head metabolic stability data for the 4-fluorobenzyloxy vs. 4-fluorobenzyl pair has not been published.

Drug metabolism Pharmacokinetics Scaffold optimization

Bromine Regioisomerism on the Anilide Ring: 4-Bromophenyl vs. 3-Bromophenyl Amide Analogs

The target compound carries a 4-bromophenyl (para-bromo) carboxamide at C3 of the pyridinone core. A structurally adjacent compound, N-(3-bromophenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, bears a 3-bromophenyl (meta-bromo) amide [1]. In protein kinase inhibitor design, the para vs. meta position of halogen substituents on the terminal aryl ring is known from structural biology evidence to differentially engage hydrophobic back-pocket residues via halogen bonding, with para-substitution favoring linear C–Br···O=C interactions and meta-substitution producing angled interactions that may not satisfy the same geometric constraints [2]. No direct biochemical comparison between these two regioisomers has been reported.

Kinase selectivity Halogen bonding Structure-based design

High-Value Application Scenarios for N-(4-Bromophenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide in Early-Stage Drug Discovery


Kinase Inhibitor Lead-Finding: PDK1/AurA Dual Inhibition Scaffold Exploration

The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold has patent precedent as a template for PDK1 and dual PDK1/AurA kinase inhibitors with therapeutic relevance in glioblastoma [1]. The target compound's specific 4-fluorobenzyloxy N1 substitution and 4-bromophenyl C3 amide configuration constitutes a structurally characterized, commercially available SAR probe within this chemotype space, suitable for use as a reference compound in enzymatic and cellular kinase inhibition assays where halogen-dependent potency modulation is under investigation.

Halogen-Bonding SAR Campaigns Targeting Kinase Hinge or Back-Pocket Residues

Given the para-bromo substitution geometry on the anilide ring, this compound is preferentially deployed in structure-guided medicinal chemistry programs where linear halogen bonding to a backbone carbonyl in the kinase hinge region or DFG-out back pocket is hypothesized [2]. The orthogonal 4-fluoro substitution on the benzyloxy ring provides an independent vector for optimizing van der Waals contacts without participating in halogen bonding, enabling two-parameter SAR exploration from a single compound.

Metabolic Soft-Spot Probing: Ether-Linked vs. Carbon-Linked Benzyl Substituents

The N1–O–CH2 ether linkage is a predicted metabolic liability (O-dealkylation site) that can be deliberately exploited in metabolite identification studies using hepatocyte or microsomal incubation assays. This compound serves as a tool for comparing Phase I metabolic stability against its N1–CH2 carbon-linked counterparts, where the absence of the ether oxygen is expected to shift oxidative metabolism to alternative sites [3].

Combinatorial Library Design: Halogen-Scanning of Dihydropyridine-3-Carboxamide Chemical Space

This compound, as part of a broader set of regioisomeric and linker-variant 2-oxo-1,2-dihydropyridine-3-carboxamides available through commercial screening collections, enables systematic halogen-scanning approaches. Procurement alongside the 2-fluorobenzyloxy and 3-fluorobenzyloxy isomers, as well as the 3-bromophenyl amide analog, provides a focused mini-library for unbiased SAR determination using biochemical and cellular profiling platforms.

Quote Request

Request a Quote for N-(4-bromophenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.